![molecular formula C18H14BrN3O2 B2508376 2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034550-22-4](/img/structure/B2508376.png)

2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

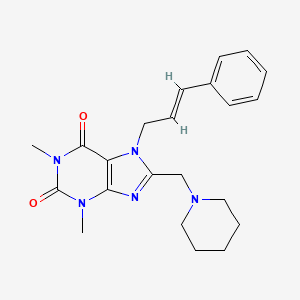

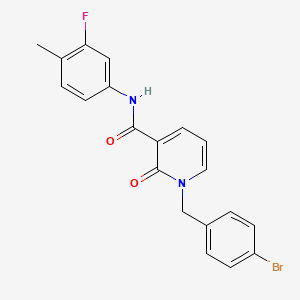

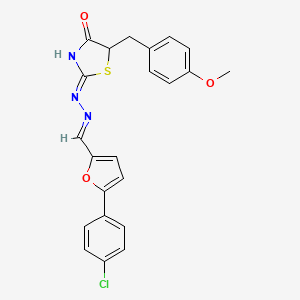

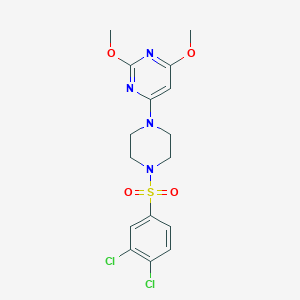

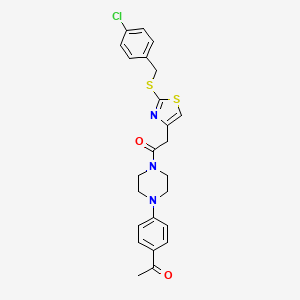

The compound "2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is a heterocyclic compound that appears to be related to various synthesized pyrimidine derivatives. These derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss the synthesis and characterization of related compounds, which may offer insights into the properties and reactivity of the compound .

Synthesis Analysis

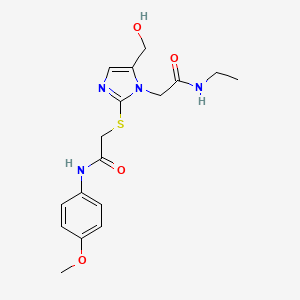

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives was achieved from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Similarly, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved a reaction of 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement reactions . These methods may provide a framework for the synthesis of the compound of interest, suggesting that brominated precursors and cyclocondensation reactions could be key steps in its formation.

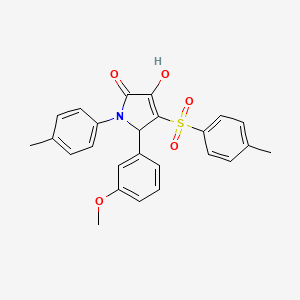

Molecular Structure Analysis

The structural characterization of synthesized compounds is crucial for confirming their identity and understanding their potential interactions. For example, the structural elucidation of novel hetero annulated carbazoles was established by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques are likely applicable to the analysis of "this compound" and would be essential for confirming its molecular structure.

Chemical Reactions Analysis

The reactivity of brominated compounds in heterocycle formation is well-documented. For instance, the reaction of 2-bromo 2-alkenoic carbonyl compounds with amidines to form pyrimidin-4(3H)-one derivatives has been studied, with semi-empirical calculations suggesting a mechanism involving a pyrimidinone intermediate . This indicates that the bromine atom in the compound of interest may play a crucial role in its reactivity, particularly in nucleophilic substitution reactions that could lead to further functionalization or ring closure.

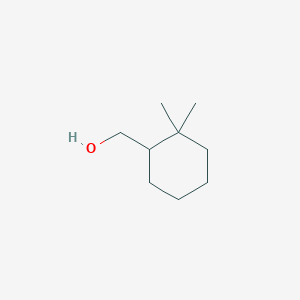

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of bromine, for example, can significantly affect the compound's reactivity, density, and boiling point. The antimicrobial activities of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines suggest that brominated pyrimidines may possess biological activity . Additionally, the synthesis of dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones under microwave irradiation indicates that certain pyrimidine derivatives can be synthesized efficiently, which may have implications for the scalability and environmental impact of the synthesis of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

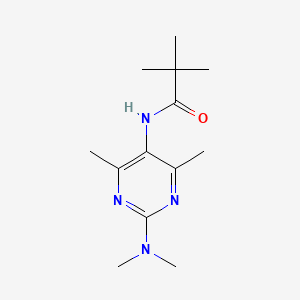

- The compound and its derivatives are often synthesized through catalyzed reactions, demonstrating their utility in the synthesis of quinazolin-4(3H)-ones via amidine N-arylation. This process involves the reaction of bromo or iodo benzoate esters with amidines, yielding substituted quinazolin-4(3H)-ones with significant yields (Li et al., 2013).

- A novel series of pyrazolopyrimidines derivatives were synthesized, displaying anticancer and anti-5-lipoxygenase activities. This underscores the compound's potential in creating bioactive molecules for therapeutic purposes (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

- Pyrazole and fused pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds represent a class of heterocyclic compounds with potential applications in fighting bacterial infections (Abunada et al., 2008).

- The development of novel dihydropyrazolopyrimidin derivatives showcases the compound's relevance in medicinal chemistry, especially in the synthesis of molecules with high physiological activity, such as cardiovascular drugs (Önal et al., 2008).

Structural and Functional Characterization

- Studies have also focused on the facile synthesis and X-ray structure determination of alkoxy-functionalized dibenzo[fg,op]naphthacenes. These investigations are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in materials science (Cheng et al., 2003).

Anticancer Research

- Research on hetero annulated carbazoles, specifically targeting in vitro antitumor activity, highlights the potential of these compounds as therapeutic agents against cancer. The structural activity relationships (SAR) of these compounds provide insights into their mechanism of action and effectiveness in inhibiting cancer cell proliferation (Murali et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLWILSZPKYKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)